N-Fmoc-4-amino-2-fluorobenzoic acid

Catalog No.
S2713668
CAS No.
1693586-47-8
M.F
C22H16FNO4
M. Wt
377.371
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-4-amino-2-fluorobenzoic acid

CAS Number

1693586-47-8

Product Name

N-Fmoc-4-amino-2-fluorobenzoic acid

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid

Molecular Formula

C22H16FNO4

Molecular Weight

377.371

InChI

InChI=1S/C22H16FNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)

InChI Key

FDAAVRVYNHUGRJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)F

Solubility

not available

Solid-Phase Peptide Synthesis

Amino Acid Derivatization

Direct Synthesis of Fmoc-Protected Amino Acids

Solid-Phase Route to Fmoc-Protected Cationic Amino Acid Building Blocks

Organic Color Center-Tailored Semiconducting Single-Walled Carbon Nanotubes

Laboratory Chemicals

Preparation of Zaragozic Acid A Analogs

Organic Color Center-Tailored Semiconducting Single-Walled Carbon Nanotubes

N-Fmoc-4-amino-2-fluorobenzoic acid is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry. The compound consists of a 4-amino group and a fluorine atom located at the 2-position of the benzoic acid moiety, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This structure allows for selective reactions during peptide synthesis, making it an essential intermediate in the preparation of various peptides and proteins.

Fmoc-4-Amno-2-FBA itself does not have a specific mechanism of action. However, the incorporation of the 4-amino-2-fluorobenzoic acid unit into a peptide can influence its properties depending on the peptide's function. The presence of the fluorine atom can introduce unique electronic properties, potentially affecting interactions with other molecules or enzymes. The amino group allows for further modifications or conjugation with other molecules to tailor the peptide's activity [].

  • Deprotection: The Fmoc group can be removed using bases such as piperidine in dimethylformamide, yielding 4-amino-2-fluorobenzoic acid.
  • Substitution Reactions: The amino or fluorine groups can participate in substitution reactions, leading to various derivatives. Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Common Reagents and Conditions

  • Deprotection: Typically involves 20% piperidine in dimethylformamide.
  • Substitution: Reactions can be conducted under basic or acidic conditions depending on the desired product.

Major Products

  • Deprotection yields 4-amino-2-fluorobenzoic acid.
  • Substitution can produce a variety of substituted benzoic acid derivatives depending on the reagents used.

While specific cellular effects of N-Fmoc-4-amino-2-fluorobenzoic acid are not extensively documented, it is known to play a significant role in peptide synthesis. The compound acts as a protecting group for amino acids, facilitating the formation of peptides by preventing unwanted reactions during synthesis. Its unique structure may also enhance self-assembly properties and biological applications.

The synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid typically involves:

  • Reaction with Fmoc Chloride: The starting material, 4-amino-2-fluorobenzoic acid, is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
  • Solvent Use: Organic solvents like dioxane or dimethylformamide are often employed to facilitate the reaction and ensure high yields of the desired product .

Industrial Production

For large-scale production, similar synthetic routes are followed but with enhanced control over reaction conditions to maximize yield and purity. Automated systems and continuous flow reactors may be utilized to improve efficiency.

N-Fmoc-4-amino-2-fluorobenzoic acid is primarily used in:

  • Peptide Synthesis: As a protecting group for amino acids during solid-phase peptide synthesis.
  • Drug Development: It serves as an intermediate for synthesizing various pharmaceuticals due to its ability to modify biological activity through fluorination.

N-Fmoc-4-amino-2-fluorobenzoic acid shares similarities with other fluorinated amino acids and derivatives. Some notable compounds include:

Compound NameStructureUnique Features
N-Fmoc-2-amino-3-fluorobenzoic acidStructureDifferent fluorine position; used in similar applications
N-Fmoc-glycineStructureSimplest amino acid; commonly used as a building block
N-Fmoc-alanineStructureContains an additional methyl group; widely utilized in peptide synthesis

Uniqueness

N-Fmoc-4-amino-2-fluorobenzoic acid's unique combination of fluorination and Fmoc protection distinguishes it from other compounds. The presence of fluorine can significantly alter the compound's chemical properties, affecting its reactivity and biological activity, which is critical for developing specific therapeutic agents .

XLogP3

4.2

Dates

Modify: 2024-04-14

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